N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide
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Overview
Description
The compound “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide” is a complex organic molecule that contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a polycyclic aromatic compound and is a constituent of petroleum . It’s known to exhibit a fluorescence quantum yield .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[b]thiophenes can be synthesized via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis
Benzo[b]thiophenes can undergo a variety of chemical reactions. For example, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported .Scientific Research Applications
Medicinal Chemistry Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide derivatives exhibit potential as therapeutic agents due to their biological activities. For example, derivatives with a thiophene moiety have shown potent antiproliferative activity against cancer cell lines, including human colon carcinoma and non-small cell lung cancer. These compounds induce cell cycle arrest and apoptosis, highlighting their potential in cancer treatment (Jiao et al., 2009). Additionally, compounds from this class have been identified as novel histone deacetylase inhibitors, offering a promising approach for developing therapeutic agents for human cancer (Feng et al., 2011).
Organic Synthesis and Characterization
The compound and its derivatives serve as a key focus in the synthesis and characterization of novel organic molecules. Research on the electrochemical oxidation of amino-substituted benzamide derivatives, including those similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide, has improved the understanding of their antioxidant activity and free radical scavenging capacity (Jovanović et al., 2020). This research has implications for designing potent antioxidants based on benzamide scaffolds (Perin et al., 2018).
Antimicrobial and Antioxidant Properties
Investigations into the bactericidal activities of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrate the potential of these compounds as antimicrobial agents (Zadrazilova et al., 2015). Moreover, the study of their antioxidant properties provides valuable insights into their mechanism of action and potential applications in combating oxidative stress-related diseases.
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-2-3-12-25-16-10-8-15(9-11-16)21(24)22-13-19(23)18-14-26-20-7-5-4-6-17(18)20/h4-11,14,19,23H,2-3,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUDDOSETORREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide |
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